N3-Gly-Gly-Gly-Gly-Gly-OH: A Technical Guide for Researchers
N3-Gly-Gly-Gly-Gly-Gly-OH: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of N3-Gly-Gly-Gly-Gly-Gly-OH (azido-pentaglycine), a bifunctional linker molecule of significant interest in chemical biology, drug development, and bioconjugation. This document is intended for researchers, scientists, and professionals in the field of drug development and targeted therapeutics.
Core Molecule Profile
N3-Gly-Gly-Gly-Gly-Gly-OH is a versatile chemical entity featuring a terminal azide (B81097) (N3) group and a carboxylic acid (-OH) terminus, separated by a flexible pentaglycine (B1581309) linker. The azide group serves as a reactive handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), enabling the efficient and specific covalent attachment to alkyne-modified molecules. The pentaglycine chain provides a hydrophilic and flexible spacer arm, which can be crucial for maintaining the biological activity of conjugated molecules. The terminal carboxylic acid allows for standard peptide coupling reactions, typically to amine-containing molecules.
Physicochemical Properties
Quantitative physicochemical data for N3-Gly-Gly-Gly-Gly-Gly-OH is not extensively documented in publicly available literature. However, based on its structure, the following properties can be inferred.
| Property | Value | Source |
| Molecular Formula | C10H15N7O6 | Calculated |
| Molecular Weight | 329.27 g/mol | Calculated |
| Appearance | White to off-white solid | Inferred |
| Solubility | Expected to have good solubility in aqueous buffers and polar organic solvents such as DMSO and DMF.[1][2] | Inferred |
Note: Empirical determination of properties such as melting point, exact solubility, and spectral data (NMR, Mass Spectrometry) is recommended upon synthesis or acquisition.
Synthesis and Purification
Hypothetical Solid-Phase Synthesis Protocol
This protocol outlines a potential method for the synthesis of N3-(Gly)5-OH on a solid support.
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-Gly-OH
-
Azidoacetic acid
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Solvents: DMF, DCM, Diethyl ether
Workflow:
Procedure:
-
Resin Swelling: Swell Fmoc-Gly-Wang resin in DMF.
-
Iterative Deprotection and Coupling:
-
Remove the Fmoc protecting group using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Couple the next Fmoc-Gly-OH unit using a suitable coupling agent (e.g., HBTU) and base (e.g., DIPEA) in DMF.
-
Repeat this cycle three more times to assemble the pentaglycine chain.
-
-
Azide Incorporation: After the final glycine (B1666218) coupling and Fmoc deprotection, couple azidoacetic acid to the N-terminus of the peptide chain.
-
Cleavage: Cleave the final product from the resin and remove side-chain protecting groups using a standard cleavage cocktail.
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR.
Purification Protocol: Reverse-Phase HPLC (RP-HPLC)
Instrumentation:
-
Preparative HPLC system with a C18 column.
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Gradient:
-
A linear gradient from 5% to 50% Solvent B over 30 minutes is a typical starting point, to be optimized based on the crude product's retention time.
Detection:
-
UV detection at 214 nm and 280 nm.
Post-Purification:
-
Pool fractions containing the pure product.
-
Lyophilize to obtain the final product as a fluffy white solid.
Applications in Bioconjugation and Drug Development
The primary application of N3-Gly-Gly-Gly-Gly-Gly-OH is as a linker in the construction of complex biomolecules, most notably Antibody-Drug Conjugates (ADCs).
Role in Antibody-Drug Conjugates (ADCs)
In ADC development, N3-(Gly)5-OH can be used to connect a cytotoxic payload to a monoclonal antibody. The synthesis of an ADC using this linker typically involves a multi-step process.
General Workflow for ADC Synthesis:
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-terminated linker-payload to an alkyne-modified antibody.
Materials:
-
Alkyne-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
N3-(Gly)5-Drug conjugate (dissolved in DMSO)
-
Copper(II) sulfate (B86663) (CuSO4) solution
-
Reducing agent (e.g., sodium ascorbate) solution
-
Copper-chelating ligand (e.g., THPTA) solution
Procedure:
-
Preparation of Reagents: Prepare fresh stock solutions of CuSO4, sodium ascorbate (B8700270), and THPTA.
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified antibody solution.
-
Add the N3-(Gly)5-Drug conjugate solution (typically a 5-10 fold molar excess).
-
Add the THPTA solution, followed by the CuSO4 solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours, or at 4°C overnight.
-
Purification: Remove unreacted linker-payload and copper catalyst using size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Analysis: Characterize the resulting ADC by methods such as hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR), and mass spectrometry to confirm the identity of the conjugate.
Experimental Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC offers a copper-free alternative for bioconjugation, which can be advantageous when working with sensitive biological molecules.
Materials:
-
Antibody modified with a strained alkyne (e.g., DBCO, BCN)
-
N3-(Gly)5-Drug conjugate (dissolved in DMSO)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the strained alkyne-modified antibody and the N3-(Gly)5-Drug conjugate (typically a 3-5 fold molar excess).
-
-
Incubation: Incubate the reaction at 4°C or room temperature for 4-24 hours. The reaction progress can be monitored by LC-MS.
-
Purification and Analysis: Follow the same purification and analysis procedures as described for CuAAC.
Characterization
Thorough characterization of N3-Gly-Gly-Gly-Gly-Gly-OH and its conjugates is essential to ensure identity, purity, and functionality.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the glycine methylene (B1212753) protons and a signal corresponding to the methylene group adjacent to the azide.
-
¹³C NMR: The carbon NMR spectrum would confirm the presence of the carbonyl carbons of the peptide bonds and the carbon attached to the azide group.
Mass Spectrometry (MS)
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the synthesized N3-(Gly)5-OH. For ADCs, native mass spectrometry is a powerful tool to determine the drug-to-antibody ratio distribution.
Signaling Pathways
The N3-Gly-Gly-Gly-Gly-Gly-OH molecule itself is a synthetic linker and does not directly participate in or modulate signaling pathways. However, the ADCs constructed using this linker are designed to target specific cell surface receptors that are often key components of signaling pathways implicated in diseases such as cancer. For example, an ADC targeting HER2 would interfere with the HER2 signaling pathway upon internalization and release of the cytotoxic payload. The specific signaling pathway affected is determined by the target of the monoclonal antibody used in the ADC.
Conclusion
N3-Gly-Gly-Gly-Gly-Gly-OH is a valuable tool for researchers in the field of bioconjugation and drug development. Its bifunctional nature, combining the versatility of click chemistry with a flexible hydrophilic spacer, makes it an attractive linker for the construction of complex biomolecules such as antibody-drug conjugates. While detailed, specific experimental data for this molecule is not widely published, its synthesis and application can be achieved through well-established chemical methodologies. As with any synthetic reagent, thorough characterization is paramount to ensure its successful application in research and development.
